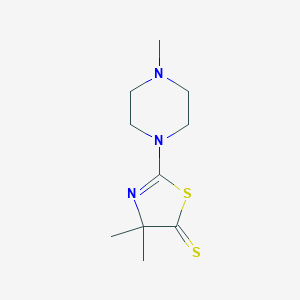
5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-methyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-methyl-1-piperazinyl)- is a heterocyclic compound that contains a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-methyl-1-piperazinyl)- typically involves the reaction of thiazole derivatives with piperazine derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as acetonitrile, tetrahydrofuran, or dimethylformamide, and may require the presence of catalysts or reagents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-methyl-1-piperazinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-methyl-1-piperazinyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-methyl-1-piperazinyl)- include other thiazole derivatives and piperazine derivatives. Some examples include:
- Thiazole
- Thiazolidine
- Piperazine
- Substituted thiazole derivatives
Uniqueness
The uniqueness of 5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-methyl-1-piperazinyl)- lies in its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
61796-26-7 |
|---|---|
Molecular Formula |
C10H17N3S2 |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
4,4-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-thione |
InChI |
InChI=1S/C10H17N3S2/c1-10(2)8(14)15-9(11-10)13-6-4-12(3)5-7-13/h4-7H2,1-3H3 |
InChI Key |
ODMOEKBJFGNEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)SC(=N1)N2CCN(CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















